molecular formula C11H13NO3 B8748623 N-benzyl-4-hydroxy-3-oxobutanamide

N-benzyl-4-hydroxy-3-oxobutanamide

Cat. No. B8748623
M. Wt: 207.23 g/mol
InChI Key: HNZOSCWGPBSJKP-UHFFFAOYSA-N
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Patent
US09346751B2

Procedure details

To a solution of N-benzyl-3-oxobutanamide (compound A 50 g, 261 mmol) in dichloromethane (350 ml) was added bromine (14.82 ml, 288 mmol) at 0-5° C., then stirred at 20-25° C. for 3 hours (bromine colour disappeared). Water (300 ml) was added to the mixture with stirring, stirred for 10 min. Organic phase was separated, washed with sodium bicarbonate solution, dried, evaporated to dryness (compound B). The solid residue (compound B) dissolved in methanol (900 ml), added potassium formate (44.0 g, 523 mmol) and the mixture was heated under reflux for 2 hours. Methanol was removed on a rotavap, the residue was taken up into ethyl acetate (EA) (500 ml) under reflux, filtered hot, the filter cake washed with warm EA (100 ml). The combined filtrate was cooled to 5-10° C., aged for 1.5 hours. The precipitate was collected, washed with cold EA (50 ml), dried to give 25 g (46.1%) of crude product, light beige. Re-crystallised from water (300 ml), with active carbon (1 g). Filtered hot on celite, cooled in ice, aged for 1 hour, crystals collected, washed with cold water (20 ml), dried on air overnight to give N-benzyl-4-hydroxy-3-oxobutanamide (21 g, 101 mmol, 38.8% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14.82 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
potassium formate
Quantity
44 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:14])[CH2:10][C:11](=[O:13])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrBr.O.C([O-])=[O:19].[K+]>ClCCl>[CH2:1]([NH:8][C:9](=[O:14])[CH2:10][C:11](=[O:13])[CH2:12][OH:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(C)=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(C)=O)=O
Name
Quantity
14.82 mL
Type
reactant
Smiles
BrBr
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
potassium formate
Quantity
44 g
Type
reactant
Smiles
C(=O)[O-].[K+]
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (compound B)
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue (compound B) dissolved in methanol (900 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed on a rotavap
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
the filter cake washed with warm EA (100 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with cold EA (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 25 g (46.1%) of crude product
FILTRATION
Type
FILTRATION
Details
Filtered hot on celite
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
WAIT
Type
WAIT
Details
aged for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
crystals collected
WASH
Type
WASH
Details
washed with cold water (20 ml)
CUSTOM
Type
CUSTOM
Details
dried on air overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CC(CO)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101 mmol
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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